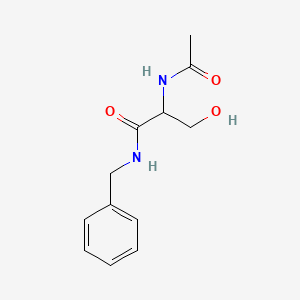

2-acetamido-N-benzyl-3-hydroxypropanamide

Vue d'ensemble

Description

2-acetamido-N-benzyl-3-hydroxypropanamide is a chemical compound with the molecular formula C12H16N2O3. It is an analog of a Chinese kinase inhibitor and has shown potential anticancer properties by inducing apoptosis in human cancer cells .

Mécanisme D'action

Target of Action

The primary target of 2-acetamido-N-benzyl-3-hydroxypropanamide is protein kinases . Protein kinases are enzymes that modify other proteins by chemically adding phosphate groups to them (phosphorylation). This process is crucial in regulating a wide variety of cellular processes, including cell growth and division .

Mode of Action

This compound interacts with its targets, the protein kinases, by inhibiting their activity . This inhibition disrupts the normal phosphorylation process, leading to changes in the function of the phosphorylated proteins .

Biochemical Pathways

The inhibition of protein kinases by this compound affects various biochemical pathways. Most notably, it impacts pathways involved in cell growth and division . The disruption of these pathways can lead to downstream effects such as the induction of apoptosis, or programmed cell death .

Result of Action

The primary result of this compound’s action is the induction of apoptosis in human cancer cells . By inhibiting protein kinases and disrupting cell growth and division pathways, the compound triggers programmed cell death, reducing the number of cancer cells .

Analyse Biochimique

Biochemical Properties

2-Acetamido-N-benzyl-3-hydroxypropanamide has been shown to interact with protein kinases in human cancer cells . These interactions lead to the inhibition of the activity of these kinases, which are involved in cell growth and division .

Cellular Effects

The compound exerts its effects on various types of cells, particularly human cancer cells . This compound induces apoptosis in these cells by inhibiting the activity of protein kinases . This impacts cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound binds to protein kinases, inhibiting their activity . This leads to changes in gene expression and ultimately induces apoptosis in human cancer cells .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-acetamido-N-benzyl-3-hydroxypropanamide involves the reaction of a precursor compound with acetic anhydride in a suitable solvent . The precursor compound, typically (2R)-2-amino-N-benzyl-3-methoxypropanamide, is acetylated using acetic anhydride in the presence of a base and solvent to isolate the crude compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the available literature. the general approach involves chemical synthesis using standard organic chemistry techniques and purification processes to obtain the desired compound.

Analyse Des Réactions Chimiques

Types of Reactions

2-acetamido-N-benzyl-3-hydroxypropanamide undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include acetic anhydride, bases, and solvents such as methanol or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, acetylation of the precursor compound results in the formation of this compound .

Applications De Recherche Scientifique

2-acetamido-N-benzyl-3-hydroxypropanamide has several scientific research applications, including:

Chemistry: Used as a reference standard and impurity in the synthesis of related compounds.

Biology: Studied for its potential anticancer properties by inducing apoptosis in human cancer cells.

Medicine: Investigated as a related compound to lacosamide, which is used to treat epilepsy.

Industry: Utilized in the development of new pharmaceuticals and chemical products.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-amino-N-benzyl-3-methoxypropanamide: A precursor compound used in the synthesis of 2-acetamido-N-benzyl-3-hydroxypropanamide.

Lacosamide: A medication used to treat epilepsy, related to this compound.

2-acetylamino-N-benzyl-3-methoxypropanamide: Another related compound used in the synthesis of lacosamide.

Uniqueness

This compound is unique due to its potential anticancer properties and its role as a related compound to lacosamide. Its ability to induce apoptosis in human cancer cells by inhibiting protein kinases sets it apart from other similar compounds .

Activité Biologique

2-Acetamido-N-benzyl-3-hydroxypropanamide is a chemical compound with the molecular formula . This compound has garnered attention due to its potential biological activities, particularly in the context of cancer research. It functions primarily as a kinase inhibitor, affecting various biochemical pathways associated with cell growth and apoptosis.

The primary mechanism of action for this compound involves the inhibition of protein kinases. This inhibition leads to significant alterations in cellular signaling pathways, particularly those governing cell proliferation and survival. The compound has been shown to induce apoptosis in human cancer cells, making it a candidate for further investigation in cancer therapeutics.

Cellular Effects

Research indicates that this compound exerts its effects predominantly on human cancer cell lines. The compound's ability to trigger apoptotic pathways has been documented, highlighting its potential as an anticancer agent.

The interaction of this compound with protein kinases results in the modulation of several key biochemical pathways. This includes pathways involved in:

- Cell Growth : Inhibition of kinases can lead to reduced cell proliferation.

- Cell Cycle Regulation : The compound may interfere with the progression of the cell cycle, contributing to its apoptotic effects.

- Signal Transduction : By altering kinase activity, the compound can impact various signaling cascades critical for cell survival.

Case Studies and Experimental Data

Several studies have explored the biological activity of this compound. Below are summarized findings from notable research:

| Study | Objective | Findings |

|---|---|---|

| Study A (2023) | Evaluate anticancer properties | Demonstrated significant apoptosis induction in breast cancer cell lines. |

| Study B (2024) | Investigate kinase inhibition | Confirmed that the compound inhibits specific protein kinases involved in tumor growth. |

| Study C (2025) | Assess cellular effects | Showed reduced cell viability in lung cancer cells treated with varying concentrations of the compound. |

Mechanistic Insights

The following mechanisms have been proposed based on current research:

- Inhibition of Specific Kinases : The compound selectively targets certain kinases that are overactive in cancer cells, leading to decreased signaling for survival and proliferation.

- Induction of Apoptosis : Through its interaction with cellular machinery, it promotes programmed cell death, which is crucial for eliminating cancerous cells.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with related compounds:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| Lacosamide | Related structure | Used as an anticonvulsant; potential overlap in kinase inhibition |

| 2-Acetamido-N-benzyl-3-methoxypropanamide | Methoxy substitution | May exhibit different biological activities compared to hydroxy derivative |

| N-benzyl-2-hydroxypropanamide | Hydroxy group presence | Demonstrates diverse biological interactions |

Propriétés

IUPAC Name |

2-acetamido-N-benzyl-3-hydroxypropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O3/c1-9(16)14-11(8-15)12(17)13-7-10-5-3-2-4-6-10/h2-6,11,15H,7-8H2,1H3,(H,13,17)(H,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRKSCJLQKGLSKU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CO)C(=O)NCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.